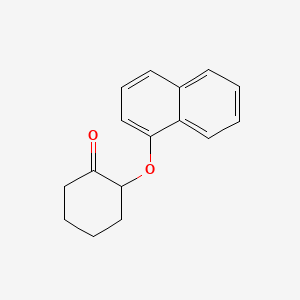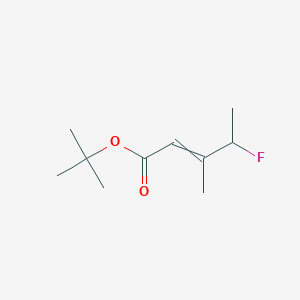
tert-Butyl 4-fluoro-3-methylpent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-fluoro-3-methylpent-2-enoate: is an organic compound with a unique structure that includes a tert-butyl group, a fluoro substituent, and a methyl group attached to a pent-2-enoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-3-methylpent-2-enoate typically involves the esterification of 4-fluoro-3-methylpent-2-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 4-fluoro-3-methylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated esters.
Substitution: The fluoro substituent can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-fluoro-3-methylpent-2-enoic acid or 4-fluoro-3-methylpentan-2-one.
Reduction: Formation of tert-Butyl 4-fluoro-3-methylpentanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 4-fluoro-3-methylpent-2-enoate is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of fluoro and tert-butyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-fluoro-3-methylpent-2-enoate involves its interaction with molecular targets through its functional groups. The fluoro substituent can participate in hydrogen bonding and electrostatic interactions, while the tert-butyl group can influence the compound’s steric properties. These interactions can affect the compound’s reactivity and binding affinity to specific targets.
Comparación Con Compuestos Similares
tert-Butyl 4-fluoro-3-methylpentanoate: A saturated analog of tert-Butyl 4-fluoro-3-methylpent-2-enoate.
tert-Butyl 4-fluoro-3-methylhexanoate: A homolog with an additional carbon in the backbone.
tert-Butyl 4-chloro-3-methylpent-2-enoate: A similar compound with a chloro substituent instead of a fluoro substituent.
Uniqueness: this compound is unique due to the presence of both a fluoro substituent and a double bond in its structure. This combination imparts distinct reactivity and properties compared to its analogs. The fluoro group can enhance the compound’s stability and resistance to metabolic degradation, while the double bond provides a site for further functionalization.
Propiedades
Número CAS |
77163-73-6 |
|---|---|
Fórmula molecular |
C10H17FO2 |
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
tert-butyl 4-fluoro-3-methylpent-2-enoate |
InChI |
InChI=1S/C10H17FO2/c1-7(8(2)11)6-9(12)13-10(3,4)5/h6,8H,1-5H3 |
Clave InChI |
WFQCZBSOYNOYRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=CC(=O)OC(C)(C)C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)
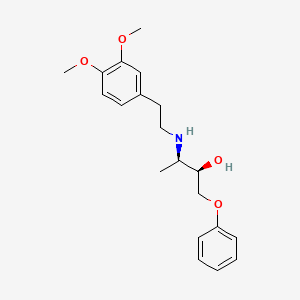
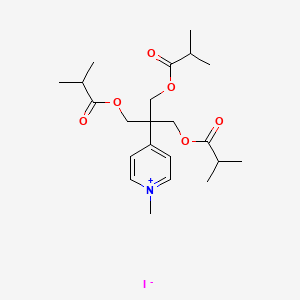


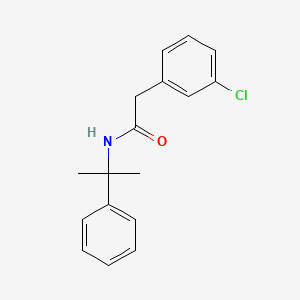

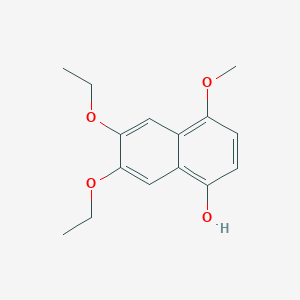
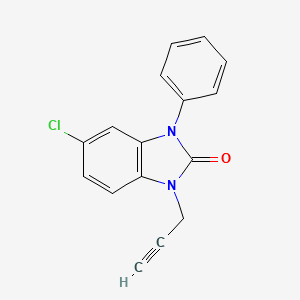
![2,2,2-Trichloroethyl [2-(chlorosulfonyl)ethyl]carbamate](/img/structure/B14441463.png)
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
